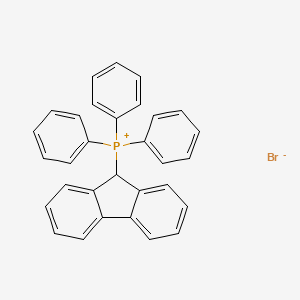

(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE

Description

Historical Development and Significance of Phosphonium (B103445) Salts in Organic Synthesis

The study of phosphonium salts dates back to the 19th century, but their prominence in synthetic organic chemistry surged dramatically with the work of Georg Wittig in 1954. libretexts.orgmcmaster.ca Wittig's discovery of the reaction that now bears his name—a method for converting aldehydes and ketones into alkenes—was a landmark achievement, for which he was awarded the Nobel Prize in Chemistry in 1979. libretexts.org

The Wittig reaction relies on phosphorus ylides, also known as Wittig reagents, which are typically generated in situ from phosphonium salts. commonorganicchemistry.com The synthesis of a phosphonium salt is generally achieved through the quaternization of a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. commonorganicchemistry.comwikipedia.orgwikipedia.org The resulting phosphonium salt is then deprotonated using a strong base to form the nucleophilic ylide. libretexts.orgwikipedia.org

The significance of phosphonium salts is rooted in the reliability and versatility of the Wittig reaction. The driving force of the reaction is the formation of a highly stable phosphine oxide, such as triphenylphosphine oxide. organic-chemistry.org The reaction's stereochemical outcome can often be controlled by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. mcmaster.caorganic-chemistry.org Beyond their role as Wittig reagent precursors, phosphonium salts have found broad applications as phase-transfer catalysts, antimicrobial agents, and building blocks for more complex molecular architectures. wikipedia.orgrsc.org

The Unique Structural and Reactivity Profile of the Fluorene (B118485) Moiety in Organophosphorus Chemistry

The fluorene group, a polycyclic aromatic hydrocarbon, imparts distinctive properties to the phosphonium salt. wikipedia.org The fluorene molecule is composed of two benzene (B151609) rings fused to a central five-membered ring, creating a nearly planar and rigid structure. wikipedia.orgresearchgate.net

A defining characteristic of the fluorene moiety is the acidity of the protons at the C9 position (the methylene (B1212753) bridge). wikipedia.org The pKa of these protons is approximately 22.6 in DMSO, making them unusually acidic for a hydrocarbon. wikipedia.org This acidity is a direct consequence of the stability of the resulting conjugate base, the fluorenyl anion. wikipedia.orgresearchgate.net Upon deprotonation, the five-membered ring becomes aromatic, and the negative charge is extensively delocalized across the entire π-system, which gives the anion an intense orange color. wikipedia.orgresearchgate.net

When the fluorenyl group is attached to a triphenylphosphonium center, as in (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE, this inherent acidity is retained. Treatment with a base readily removes the proton at the C9 position to form the corresponding ylide, (fluoren-9-ylidene)triphenylphosphorane. The extensive conjugation within this ylide classifies it as a "stabilized ylide". libretexts.orgorganic-chemistry.org Stabilized ylides are generally less reactive than their non-stabilized counterparts and often fail to react with sterically hindered ketones. libretexts.org However, they are crucial for synthesizing specific alkene geometries, typically favoring the formation of the E-isomer in Wittig reactions. libretexts.orgmcmaster.caorganic-chemistry.org

| Feature of Fluorene Moiety | Implication in Organophosphorus Chemistry |

| Planar, Fused-Ring Structure | Imparts steric bulk and defined geometry to the phosphonium salt and derived ylide. |

| Acidic C9-H Protons | Facilitates the easy formation of a phosphorus ylide with relatively weak bases. wikipedia.orgwikipedia.org |

| Aromatic, Conjugated Anion | Leads to the formation of a highly stabilized Wittig reagent. organic-chemistry.orgwikipedia.org |

Overview of Academic Research Trajectories for this compound

Academic and industrial research into this compound has primarily focused on its synthetic applications, leveraging the unique properties of the fluorenyl group. The synthesis of the salt itself is typically achieved through the reaction of 9-bromofluorene (B49992) with triphenylphosphine.

A major research trajectory involves its use as a precursor to the corresponding stabilized ylide for Wittig-type olefination reactions. This allows for the introduction of a fluorenylidene group (=C₁₃H₈) into various molecules. The resulting exocyclic double bond is a structural motif found in advanced materials, including polymers and molecular electronics, where the photophysical properties of the fluorene core are desirable.

Another significant area of investigation is its application in polymer chemistry. Research has identified this compound as a photo-latent initiator. chemicalbook.comchemicalbook.comchemicalbook.com In this role, the compound can initiate the polymerization of monomers, such as epoxides, upon exposure to light. chemicalbook.comchemicalbook.com This offers a method for spatiotemporal control over the polymerization process, which is valuable in fields like coatings, adhesives, and 3D printing.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7253-07-8 |

|---|---|

Molecular Formula |

C31H24P+ |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

9H-fluoren-9-yl(triphenyl)phosphanium |

InChI |

InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |

InChI Key |

RHQCZVBDCJPOMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |

Other CAS No. |

7253-07-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 9 Fluorenyl Triphenylphosphonium Bromide

Conventional Synthetic Routes to (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE

Traditional methods for preparing this compound are well-established, primarily relying on nucleophilic substitution reactions. These routes are characterized by their straightforward reaction mechanisms and predictable outcomes.

The most common conventional method for synthesizing this compound involves the reaction of a suitable fluorene (B118485) derivative, typically 9-bromofluorene (B49992), with triphenylphosphine (B44618). This reaction is a classic example of a nucleophilic substitution, specifically an SN2-type process. The phosphorus atom in triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom at the 9-position of the fluorene ring, which is bonded to the bromine atom.

In this mechanism, the lone pair of electrons on the phosphorus atom of triphenylphosphine forms a new phosphorus-carbon bond with the fluorenyl group. Simultaneously, the carbon-bromine bond is cleaved, and the bromide ion is displaced as the leaving group. The final product is the stable quaternary phosphonium (B103445) salt, where the positively charged phosphorus atom is ionically bonded to the bromide counter-ion. The reaction is typically carried out in a suitable organic solvent, such as toluene (B28343) or acetonitrile, often with heating to facilitate the reaction. biomedres.us

A study involving the reaction between a phosphorus nucleophile and 9-bromofluorene highlighted that the phosphorus atom attacks the bromine atom of the C-Br bond, leading to the formation of a phosphinic acid bromide and a fluorenyl anion in that specific context. researchgate.net However, in the synthesis of the target phosphonium salt, the reaction between triphenylphosphine and 9-bromofluorene proceeds via nucleophilic attack on the carbon atom to form the stable phosphonium salt.

Table 1: Key Reactants in Nucleophilic Substitution

| Reactant | Role | Chemical Structure |

|---|---|---|

| 9-Bromofluorene | Electrophile (Substrate) | C₁₃H₉Br |

| Triphenylphosphine | Nucleophile | P(C₆H₅)₃ |

| This compound | Product | [P(C₆H₅)₃(C₁₃H₉)]Br |

Role of Brominating Agents in Phosphonium Salt Formation

The synthesis of the key precursor, 9-bromofluorene, is critical for the subsequent phosphonium salt formation. This is achieved through the bromination of fluorene. Various brominating agents can be employed for this purpose. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the allylic and benzylic bromination of hydrocarbons. tcichemicals.com The reaction is often initiated by radical initiators or light.

Alternatively, a more direct approach involves reacting fluorene and triphenylphosphine in the presence of a brominating agent. ontosight.ai In this scenario, the brominating agent first reacts with fluorene to form the 9-bromofluorene intermediate in situ, which then immediately reacts with the triphenylphosphine present in the mixture to yield the final phosphonium salt. This approach can be considered a precursor to one-pot synthesis protocols.

Common brominating agents and their characteristics are summarized below. tcichemicals.comacsgcipr.org

Table 2: Common Brominating Agents

| Brominating Agent | Formula | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild and selective for benzylic positions. |

| Bromine | Br₂ | A strong electrophile, often requiring careful handling. acsgcipr.org |

| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | A mild and highly effective brominating reagent. tcichemicals.com |

| Tetrabutylammonium bromide | [N(C₄H₉)₄]Br | Used with an oxidant like hydrogen peroxide. |

Advanced and High-Yield Preparative Strategies

To improve efficiency, reduce waste, and increase yields, advanced synthetic strategies have been developed. These include one-pot protocols and the systematic optimization of reaction conditions.

The purity and yield of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving the best possible outcome. Key factors that are typically adjusted include the choice of solvent, reaction temperature, and reaction time. scielo.brresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like tetrahydrofuran (B95107) (THF), dichloromethane, chloroform, and toluene are commonly used for the synthesis of phosphonium salts. biomedres.us Acetonitrile has also been shown to be an effective solvent. scielo.br

Temperature: While many phosphonium salt syntheses are conducted at room temperature, applying heat can often reduce the reaction time and increase the yield. researchgate.net For instance, refluxing the reaction mixture is a common practice. scielo.br

Reaction Time: The duration of the reaction is another critical parameter. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal time to stop the reaction, thereby preventing the formation of degradation products. scielo.br

Microwave Irradiation: A modern technique for accelerating organic reactions is the use of microwave irradiation. This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. biomedres.usbiomedres.us For example, the synthesis of various benzyltriphenylphosphonium (B107652) bromides was achieved in 30 minutes at 60°C with yields between 87-98% using microwave assistance. biomedres.us

Table 3: Impact of Reaction Conditions on Synthesis

| Parameter | Condition | Expected Outcome |

|---|---|---|

| Solvent | Toluene or Acetonitrile | Good solubility of reactants, facilitating reaction. biomedres.usscielo.br |

| Temperature | Reflux | Increased reaction rate, potentially higher yield. scielo.brresearchgate.net |

| Time | 2-20 hours (Conventional) | Completion of reaction, optimized to avoid side products. scielo.br |

| Heating Method | Microwave Irradiation (e.g., 60°C, 30 min) | Drastic reduction in reaction time and high yields. biomedres.us |

Generation and Characterization of Fluorenylidene Triphenylphosphorane from 9 Fluorenyl Triphenylphosphonium Bromide

Proton Abstraction and Ylide Formation from (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE

The generation of Fluorenylidene triphenylphosphorane involves the removal of the acidic proton at the C9 position of the fluorenyl moiety of this compound. The acidity of this proton is significantly enhanced by the electron-withdrawing effect of the adjacent positively charged phosphorus atom. nih.gov This allows for deprotonation by a variety of strong bases to form the corresponding ylide, also known as a phosphorane.

Selection and Efficacy of Strong Bases in Ylide Generation

The choice of base is a crucial factor in the successful generation of a phosphorus ylide. thieme-connect.de The base must be strong enough to deprotonate the phosphonium (B103445) salt, which typically has a pKa in the range of 15-25. d-nb.info For the deprotonation of this compound, several strong bases are commonly employed in organic synthesis. The efficacy of these bases can vary depending on factors such as steric hindrance, solubility, and the desired reaction conditions.

Commonly used strong bases for the generation of phosphorus ylides include:

Organolithium Reagents: n-Butyllithium (n-BuLi) and phenyllithium (B1222949) are highly effective and widely used bases for generating ylides from phosphonium salts. thieme-connect.de Their high basicity ensures rapid and complete deprotonation.

Sodium Amide (NaNH₂): A powerful, albeit less soluble, base that is also effective for ylide formation. d-nb.infomasterorganicchemistry.com It is often used in liquid ammonia (B1221849) or ethereal solvents. masterorganicchemistry.com

Sodium Hydride (NaH): A solid base that offers the advantage of being non-nucleophilic. thieme-connect.de The reaction with the phosphonium salt is heterogeneous and can sometimes be slower than with soluble bases.

| Strong Base | Formula | Typical Solvent(s) | Key Characteristics |

|---|---|---|---|

| n-Butyllithium | n-BuLi | THF, Diethyl ether, Hexanes | Highly reactive, soluble in many organic solvents. |

| Sodium Amide | NaNH₂ | Liquid Ammonia, THF, Toluene (B28343) | Very strong base, often used as a suspension. masterorganicchemistry.com |

| Sodium Hydride | NaH | THF, DMF | Non-nucleophilic, heterogeneous reactions. thieme-connect.de |

Solvent Effects on Ylide Stability and Reactivity

The solvent plays a critical role in the generation and subsequent reactions of phosphorus ylides. The choice of solvent can significantly impact the stability of the ylide and its reactivity towards carbonyl compounds. researchgate.net

Key solvent considerations include:

Polar Aprotic Solvents: Solvents like Tetrahydrofuran (B95107) (THF) and Diethyl Ether are commonly used for ylide generation. They are generally unreactive towards the strong bases and the resulting ylides. THF is often preferred due to its better solvating properties for both the phosphonium salt and the organolithium base. researchgate.net

Dimethylformamide (DMF): A highly polar aprotic solvent that can also be used. However, its reactivity with some strong bases and its potential to influence the stereochemical outcome of the Wittig reaction should be considered.

The stability of the ylide is influenced by the solvent's ability to solvate the charged species. In general, more polar solvents can stabilize the zwitterionic character of the ylide. However, the reactivity of the ylide can be attenuated in highly coordinating solvents. The choice of solvent is therefore a balance between ensuring sufficient stability and maintaining high reactivity for the desired olefination reaction. researchgate.net

| Solvent | Dielectric Constant (approx.) | Key Properties in Ylide Generation |

|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | Good solvent for many phosphonium salts and organolithium bases. Generally unreactive towards ylides. researchgate.net |

| Diethyl Ether | 4.3 | Less polar than THF, but also a common choice. Lower boiling point. |

| Dimethylformamide (DMF) | 36.7 | Highly polar, can influence reaction rates and stereochemistry. Potential for side reactions with some bases. |

Spectroscopic and Structural Elucidation of Fluorenylidene Triphenylphosphorane

Once generated, the structure and purity of Fluorenylidene triphenylphosphorane can be confirmed using various spectroscopic techniques. These methods provide valuable information about the electronic and structural features of the ylide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ylide Characterization

NMR spectroscopy is a powerful tool for the characterization of phosphorus ylides. ntu.edu.sg ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of Fluorenylidene triphenylphosphorane is expected to show characteristic signals for the aromatic protons of the fluorenyl and triphenylphosphine (B44618) moieties. The absence of the acidic proton signal from the C9 position of the fluorenyl group is a key indicator of successful ylide formation.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The ylidic carbon (C9 of the fluorene) is expected to show a characteristic upfield shift compared to the corresponding carbon in the phosphonium salt, due to the increased electron density.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. The ³¹P NMR spectrum of Fluorenylidene triphenylphosphorane will exhibit a single resonance at a chemical shift characteristic of a phosphonium ylide. This chemical shift is sensitive to the electronic environment around the phosphorus atom.

Other Spectroscopic Techniques in Ylide Analysis

In addition to NMR, other spectroscopic techniques can be employed to analyze Fluorenylidene triphenylphosphorane:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the ylide. The P=C bond of the ylide is expected to have a characteristic absorption, although it can sometimes be weak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended π-system of the fluorenyl group in the ylide gives rise to strong absorptions in the UV-Vis region. The position of the absorption maxima can provide insights into the electronic structure of the molecule.

Mechanistic Investigations of Reactions Involving 9 Fluorenyl Triphenylphosphonium Bromide Derivatives

Detailed Mechanistic Pathways of the Wittig Olefination

The reaction of (9-fluorenylidene)triphenylphosphorane with aldehydes and ketones to form substituted dibenzofulvenes is a subject of detailed mechanistic scrutiny. The bulky fluorenyl group introduces considerable steric hindrance, which in turn governs the formation and fate of key intermediates.

Formation and Transformation of Betaine (B1666868) and Oxaphosphetane Intermediates

The classical mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate known as a betaine. This betaine can then undergo cyclization to form a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgnumberanalytics.com However, for many ylides, particularly under salt-free conditions, a concerted [2+2] cycloaddition to directly form the oxaphosphetane is now the widely accepted pathway. wikipedia.orgpitt.edu

The transformation of the betaine to the oxaphosphetane involves rotation around the newly formed carbon-carbon single bond. The stereochemical outcome of the reaction is largely determined at this stage. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is generally considered to be a stereospecific syn-elimination. pitt.edu

| Intermediate | Description | Role in the Reaction of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE Derivatives |

| Betaine | A zwitterionic species formed from the nucleophilic attack of the ylide on the carbonyl group. | Its formation and stability are influenced by the steric bulk of the fluorenyl group. It is a precursor to the oxaphosphetane. |

| Oxaphosphetane | A four-membered heterocyclic intermediate containing phosphorus and oxygen. | Formed either by cyclization of the betaine or directly via a [2+2] cycloaddition. Its decomposition yields the final alkene product. |

Factors Governing Stereoselectivity in this compound-Derived Wittig Reactions

The ylide derived from this compound is classified as a semi-stabilized ylide, where the negative charge on the carbanion is delocalized into the fluorenyl ring system. The stereoselectivity of Wittig reactions with semi-stabilized ylides is often poor, leading to mixtures of (E)- and (Z)-alkenes. wikipedia.orgnih.gov

Several factors influence the stereochemical outcome:

Steric Hindrance: The immense steric bulk of the fluorenyl group plays a dominant role. The approach of the ylide to the carbonyl compound will favor transition states that minimize steric repulsion between the fluorenyl moiety, the triphenylphosphonium group, and the substituents on the carbonyl reactant. This steric control can dictate the initial formation of either the erythro or threo betaine (or the corresponding cis or trans oxaphosphetane), which in turn determines the final alkene geometry. pitt.edu

Electronic Effects: The electronic nature of the substituents on the carbonyl reactant can influence the rate of the initial nucleophilic attack and the stability of the intermediates. Electron-withdrawing groups on an aromatic aldehyde, for example, can accelerate the reaction.

Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates. More polar solvents may stabilize the betaine intermediate, potentially affecting the stereochemical course of the reaction. semanticscholar.org

Temperature: Lower reaction temperatures can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.

Influence of Metal Cations (e.g., Lithium) on Wittig Reaction Mechanisms

The presence of metal cations, particularly lithium ions, can have a profound effect on the mechanism and stereoselectivity of the Wittig reaction. libretexts.orgwikipedia.org When strong organolithium bases like n-butyllithium are used to generate the ylide from the phosphonium (B103445) salt, lithium halides are formed as byproducts. These salts can coordinate to the betaine intermediate, stabilizing it and influencing its subsequent reactions. semanticscholar.org

This coordination can lead to a process known as "stereochemical drift," where the initially formed kinetically favored product can equilibrate to the thermodynamically more stable isomer. wikipedia.org For semi-stabilized ylides like (9-fluorenylidene)triphenylphosphorane, the presence of lithium ions can lead to an increase in the proportion of the (E)-alkene, as the reversible formation of the lithium-coordinated betaine allows for equilibration to the more stable threo diastereomer, which then decomposes to the (E)-alkene. libretexts.orgsemanticscholar.org

Mechanistic Studies of Non-Olefination Reactions

While the Wittig olefination is the most prominent reaction of phosphonium ylides, the nucleophilic carbanion of (9-fluorenylidene)triphenylphosphorane can also participate in other types of reactions.

Studies on Nucleophilic Reactivity Towards Electrophilic Substrates

The ylide derived from this compound is a potent nucleophile and can react with a variety of electrophilic substrates other than aldehydes and ketones. Mechanistic studies in this area focus on the factors that govern the reactivity and the nature of the products formed. The bulky nature of the fluorenyl group can sometimes hinder reactions with sterically demanding electrophiles.

Examples of such reactions include:

Michael Additions: The ylide can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions with Epoxides: Nucleophilic ring-opening of epoxides can occur, although this is less common for sterically hindered ylides.

Acylation Reactions: Reaction with acyl halides or anhydrides can lead to the formation of acylated ylides.

The mechanistic pathways for these reactions generally involve the initial nucleophilic attack of the ylide carbanion on the electrophilic center of the substrate.

Pathways to Carbene Precursors and Other Reactive Intermediates

Under certain conditions, phosphonium ylides can serve as precursors to carbenes. For (9-fluorenylidene)triphenylphosphorane, thermal or photochemical decomposition could potentially lead to the formation of 9-fluorenylidene, a well-studied carbene. nih.gov The mechanism of this transformation would involve the cleavage of the phosphorus-carbon double bond.

The generation of 9-fluorenylidene from the ylide opens up pathways to a variety of carbene-mediated reactions, such as:

Cyclopropanations: Reaction with alkenes to form cyclopropane (B1198618) derivatives.

C-H Insertions: Insertion into carbon-hydrogen bonds.

Rearrangements: Undergo characteristic carbene rearrangements.

However, the direct generation of carbenes from stable or semi-stable ylides like (9-fluorenylidene)triphenylphosphorane typically requires harsh conditions due to the stability of the ylide. Alternative methods for generating 9-fluorenylidene, such as the decomposition of 9-diazofluorene, are often more efficient. nih.gov The study of the decomposition of the phosphonium ylide can provide valuable insights into the stability of the P=C bond and the energetic requirements for carbene formation.

Applications of 9 Fluorenyl Triphenylphosphonium Bromide in Modern Organic Synthesis

Strategic Application in Alkene and Fluorenylidene Synthesis

The reactivity of (9-fluorenyl)triphenylphosphonium bromide is most prominently utilized in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. This section details its application in constructing both substituted olefins and complex fluorenylidene compounds.

Construction of Substituted Olefins via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. researchgate.netacs.orgnih.govnih.goveu-japan.euresearchgate.nettdl.org The reaction involves a triphenyl phosphonium (B103445) ylide, which is generated by the deprotonation of a phosphonium salt like this compound with a strong base. eu-japan.euacs.org This ylide then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. researchgate.nettdl.org

The use of this compound as the precursor to the Wittig reagent allows for the introduction of a fluorenyl group into the resulting alkene structure. The reaction is highly versatile and can be employed with a wide range of aldehydes and ketones to synthesize a variety of substituted olefins, including stilbene (B7821643) derivatives. acs.orgnih.govresearchgate.netunt.eduacs.org The general scheme for this transformation is depicted below:

General Reaction Scheme:

Step 1: Ylide Formation: this compound is treated with a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding ylide.

Step 2: Wittig Reaction: The ylide reacts with an aldehyde or ketone to produce the substituted olefin and triphenylphosphine oxide.

The reaction conditions, such as the choice of solvent and base, can influence the yield and stereoselectivity of the resulting alkene. While specific data for the Wittig reaction using this compound is not extensively tabulated in the readily available literature, the general parameters for Wittig reactions provide a framework for its application.

Table 1: Representative Aldehydes and Ketones for Wittig Reaction

| Carbonyl Compound | Expected Olefin Product |

|---|---|

| Benzaldehyde | 9-(Phenylmethylene)-9H-fluorene |

| Acetophenone | 9-(1-Phenylethylidene)-9H-fluorene |

| Cyclohexanone | 9-(Cyclohexylidene)-9H-fluorene |

Synthesis of Diversely Functionalized 9-Fluorenylidene Compounds

Beyond the synthesis of simple olefins, this compound is a key reagent for the preparation of a diverse array of 9-fluorenylidene compounds. These compounds, which contain the fluorenylidene moiety as a core structural element, are of significant interest due to their unique electronic and photophysical properties. rsc.org The Wittig reaction provides a direct and efficient route to these molecules, allowing for the introduction of various functionalities by reacting the fluorenyl ylide with a wide range of carbonyl-containing substrates.

This methodology has been employed to synthesize fulvenes and other complex conjugated systems. scholaris.caacs.org The reaction of the ylide derived from this compound with different aldehydes and ketones allows for the systematic variation of the substituents on the exocyclic double bond, enabling the fine-tuning of the resulting compound's properties for specific applications.

For instance, the reaction with aromatic aldehydes can lead to the formation of donor-acceptor type chromophores, where the fluorene (B118485) unit acts as the electron-donating component. These materials are of interest in the development of organic electronics.

Table 2: Examples of Functionalized 9-Fluorenylidene Compounds

| Reactant (Aldehyde/Ketone) | Product | Potential Application Area |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | 9-((4-(Dimethylamino)phenyl)methylene)-9H-fluorene | Non-linear optics |

| 2-Thiophenecarboxaldehyde | 9-(2-Thienylmethylene)-9H-fluorene | Organic semiconductors |

| Ferrocenecarboxaldehyde | 9-(Ferrocenylmethylene)-9H-fluorene | Redox-active materials |

Catalytic Roles and Initiator Applications

In addition to its stoichiometric use in the Wittig reaction, this compound and related phosphonium salts exhibit important catalytic and initiator properties in polymerization and other organic transformations.

This compound as a Thermally Latent Initiator in Polymerization Reactions

(9-Fluorenyl)triphenylphosphonium salts have been identified as effective thermally latent initiators for the cationic polymerization of epoxides. acs.orgcapes.gov.br Thermally latent initiators are compounds that are inactive at ambient temperatures but can initiate polymerization upon heating. researchgate.netresearchgate.net This property is highly desirable in industrial applications such as adhesives, coatings, and composites, as it allows for one-component formulations with long pot lives that can be cured on demand with thermal stimulus.

In the case of fluorenylphosphonium salts, the initiation of epoxide polymerization is triggered by the thermal dissociation of the phosphonium salt. This process generates a carbocationic species that initiates the ring-opening polymerization of the epoxide monomers. The latency of these initiators is attributed to the stability of the phosphonium salt at lower temperatures. As the temperature is increased, the salt undergoes decomposition to generate the active cationic species.

Research has shown that the initiator activity is influenced by the substituents on the fluorenyl ring and the nature of the counteranion. acs.orgcapes.gov.br For example, fluorenyltriphenylphosphonium hexafluoroantimonate has been shown to be an excellent thermally latent initiator for the polymerization of glycidyl (B131873) phenyl ether, with rapid polymerization occurring at temperatures above 120 °C, while remaining inactive below 110 °C. researchgate.net

Table 3: Thermal Polymerization of Glycidyl Phenyl Ether (GPE) with Fluorenyltriphenylphosphonium Hexafluoroantimonate

| Temperature (°C) | Polymerization Time (h) | Conversion (%) |

|---|---|---|

| < 110 | 1 | 0 |

| 120 | 1 | > 90 |

| 135 | 0.5 | ~95 |

Data adapted from studies on fluorenylphosphonium salt initiators. researchgate.net

Integration into Frustrated Lewis Pair (FLP) Systems for Catalysis

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a powerful strategy for the activation of small molecules and for metal-free catalysis. tdl.orgunt.edursc.orgresearchgate.netutexas.edu An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct, leaving their reactivity available to interact with a third substrate. While boranes are the most common Lewis acids in FLP chemistry, there is growing interest in the use of other main group elements, including phosphorus. researchgate.netrsc.org

Phosphonium salts, particularly those with electron-withdrawing substituents, can function as potent Lewis acids. rsc.org Their Lewis acidity arises from a low-lying σ*-orbital, which can accept electron density from a Lewis base or a substrate molecule. The integration of phosphonium salts like this compound into FLP systems offers the potential for novel catalytic transformations.

While the direct application of this compound in FLP catalysis is an emerging area of research, the underlying principles suggest its potential utility. In such a system, the phosphonium cation would act as the Lewis acidic component, capable of activating substrates for subsequent reaction with a bulky Lewis base. This approach could lead to new metal-free catalytic systems for reactions such as hydrogenation, hydrosilylation, and CO2 reduction. Research on fluorophosphonium salts has demonstrated their ability to act as the Lewis acidic component in FLPs, activating carbonyl compounds and reversibly binding CO2. nih.gov

Development in Materials Chemistry

The fluorene moiety is a key building block in the development of advanced organic materials due to its rigid, planar structure and excellent photophysical properties. researchgate.net this compound serves as a valuable precursor for the incorporation of the fluorenyl group into polymers and small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netrsc.orgcambridge.org

The Wittig reaction, utilizing this compound, provides a convenient method for synthesizing fluorene-containing conjugated molecules and polymers. nih.gov By reacting the fluorenyl ylide with various dialdehydes, a range of conjugated polymers with tailored electronic and optical properties can be prepared. These polymers often exhibit strong fluorescence and good charge transport characteristics, making them suitable for use as active materials in electronic devices.

Furthermore, the introduction of the bulky 9-fluorenyl group into molecular structures can enhance the thermal and morphological stability of materials. researchgate.netrsc.org For example, the incorporation of 9-phenyl-9-fluorenyl substituents into thermally activated delayed fluorescence (TADF) emitters for OLEDs has been shown to improve their thermal and electrochemical stability, leading to devices with high efficiency and long operational lifetimes. researchgate.netrsc.org

The versatility of the fluorene unit, which can be readily functionalized at various positions, allows for the development of a wide range of materials with tunable properties. The use of this compound as a key synthetic intermediate facilitates the exploration of this chemical space and the creation of new functional materials.

Utilization in Polymerization Processes, specifically Epoxides

This compound and its derivatives have been identified as effective initiators in the polymerization of epoxides. These compounds can function as photo-latent or thermally latent initiators, providing temporal control over the initiation of polymerization. chemicalbook.comacs.org The utility of these phosphonium salts stems from their ability to generate a cationic species that triggers the ring-opening polymerization of the epoxide monomers.

Research into fluorenylphosphonium salts, particularly those with non-nucleophilic counterions like hexafluoroantimonate, has provided significant insight into the initiation mechanism. acs.org The process is understood to begin with a nucleophilic attack by the oxygen atom of the epoxide monomer on the phosphonium salt. This interaction facilitates the release of the acidic fluorenyl methine proton, which subsequently protonates another epoxide monomer. This protonation forms an oxonium cation, the active species that initiates the cationic polymerization cascade. The stability of the resulting fluorenyltriphenylphosphonium ylide is a key factor that contributes to the high activity of these initiators. acs.org

The efficiency and latency of these initiators can be fine-tuned by modifying the chemical structure of the fluorenyl ring. Introducing electron-withdrawing or electron-donating substituents alters the acidity of the methine proton, thereby influencing the initiation temperature and polymerization rate. For instance, studies on the polymerization of glycidyl phenyl ether (GPE) have shown that substituents on the fluorenyl ring significantly impact the initiator's activity.

| Initiator | Substituent (R) | Polymerization Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1H | -H | 120 | 1 | 98 |

| 1NO2 | -NO2 | 80 | 1 | 99 |

| 1Br | -Br | 100 | 1 | 99 |

This table is adapted from research on fluorenyltriphenylphosphonium hexafluoroantimonate, a compound closely related to the bromide salt, to illustrate the structure-activity relationship. acs.org

The data demonstrates that an electron-withdrawing nitro group (-NO2) increases the acidity of the methine proton, lowering the required polymerization temperature to 80°C, while the unsubstituted initiator requires 120°C to achieve a similar conversion rate. acs.org This tunability, combined with their chemical stability and less hygroscopic nature compared to other onium salts, makes fluorenylphosphonium salts versatile and easily handled latent initiators for epoxide polymerization. acs.org

Contribution to Organic Optoelectronic Materials Development

The fluorenyl moiety, the core structural component of this compound, is a cornerstone in the development of modern organic optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). mdpi.comgoogle.com Fluorene derivatives are prized for their exceptional optoelectronic properties, which include high photoluminescence quantum yields, good thermal stability, and a wide energy band gap, making them excellent candidates for blue light emitters. mdpi.com

The rigid, planar structure of the fluorene ring system contributes to its high fluorescence efficiency. The C9 position of the fluorene ring is readily functionalized, allowing for the attachment of various substituents (like the triphenylphosphonium group) or the incorporation into a polymer backbone. This chemical versatility enables the precise tuning of the material's electronic properties, such as the HOMO/LUMO energy levels, to optimize charge injection and transport, thereby enhancing device efficiency and stability. mdpi.comspiedigitallibrary.org

In the context of OLEDs, fluorene-based materials are utilized in several ways:

As Emitters: Polyfluorenes and small molecules containing fluorene are used as the emissive layer, often producing the highly sought-after deep-blue light which is crucial for full-color displays and white lighting applications. spiedigitallibrary.org

As Host Materials: Due to their high triplet energies, fluorene derivatives can serve as host materials for phosphorescent emitters, facilitating efficient energy transfer to the guest dopant molecules. acs.org

As Charge-Transporting Materials: The excellent charge carrier properties of fluorene derivatives allow them to be used in hole-transporting or electron-transporting layers within the OLED device stack. google.com

The incorporation of bulky groups at the C9 position, such as in multifluorenyl silanes, helps to prevent intermolecular interactions (π-π stacking) in the solid state. acs.org This disruption of aggregation is critical as it mitigates aggregation-caused fluorescence quenching and prevents the formation of excimers, which would otherwise lead to undesirable, red-shifted emission and reduced device efficiency. mdpi.com The development of new fluorene copolymers continues to be an active area of research, aiming to create materials with improved brightness, efficiency, and operational lifetime for next-generation displays and lighting. nih.gov

This compound as a Protecting Group Moiety

The fluorenyl group, the central component of this compound, forms the basis of several critical protecting groups in organic synthesis. Its primary role is to temporarily mask a reactive functional group, allowing chemical transformations to be performed on other parts of a molecule without interference.

The most prominent example is the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for primary and secondary amines. wikipedia.orgontosight.ai The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), the standard method for artificially producing peptides and proteins. wikipedia.orgwikiwand.com Its advantages include:

Orthogonal Stability: It is stable to the acidic conditions used to cleave other common protecting groups (like Boc) and side-chain protecting groups, allowing for selective deprotection. wikipedia.org

Mild Cleavage: It is readily removed under mild, non-hydrolytic basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, which preserves the integrity of the growing peptide chain. wikipedia.orgwikiwand.com

Reaction Monitoring: The dibenzofulvene byproduct released during deprotection is a strong chromophore, allowing the progress of the deprotection step to be monitored quantitatively by UV spectroscopy. wikipedia.org

Computational and Theoretical Approaches to 9 Fluorenyl Triphenylphosphonium Bromide Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. While direct DFT studies specifically targeting (9-Fluorenyl)triphenylphosphonium bromide are not extensively documented in the literature, the well-established mechanism of the Wittig reaction, for which the ylide derived from this phosphonium (B103445) salt is a key reagent, has been thoroughly investigated using DFT on analogous systems. These studies provide a robust framework for understanding its reactivity.

The key reactive species generated from this compound is the corresponding phosphonium ylide, (9-fluorenylidene)triphenylphosphorane. This ylide is classified as a "stabilized ylide" due to the extensive delocalization of the negative charge on the ylidic carbon atom across the fluorenyl ring system. DFT calculations on the Wittig reaction mechanism involving stabilized ylides consistently support a [2+2] cycloaddition pathway.

The generally accepted mechanism, supported by DFT calculations, involves the following key steps:

Formation of the Oxaphosphetane Intermediate: The reaction initiates with a concerted [2+2] cycloaddition between the phosphonium ylide and a carbonyl compound (e.g., an aldehyde or ketone). This step proceeds through a four-membered ring transition state leading to the formation of an oxaphosphetane intermediate. Computational studies indicate that for stabilized ylides, the formation of this intermediate is often the rate-determining step. researchgate.net

Decomposition of the Oxaphosphetane: The oxaphosphetane intermediate is typically unstable and rapidly decomposes in a cycloreversion step. This process yields the final alkene product and triphenylphosphine (B44618) oxide. The significant thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. nih.gov

DFT studies have been instrumental in analyzing the transition state geometries and activation energies for these steps. For stabilized ylides, the initial cycloaddition is often found to be reversible, which has significant implications for the stereoselectivity of the reaction. researchgate.net The planarity and rigidity of the fluorenyl group in the ylide derived from this compound would be expected to influence the geometry of the transition state, a factor that can be precisely modeled using DFT.

Elucidation of Electronic Structure-Reactivity Correlations

The reactivity of this compound and its derived ylide is intrinsically linked to its electronic structure. Computational methods are invaluable for mapping this relationship by calculating key molecular orbitals and electronic properties.

The fluorenyl moiety is a large, aromatic, and planar hydrocarbon. Quantum chemical studies on fluorene (B118485) and its derivatives reveal its electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to its reactivity. In the phosphonium ylide, the HOMO is primarily localized on the carbanionic fluorenyl part, reflecting its nucleophilic character. The triphenylphosphonium group acts as a powerful electron-withdrawing group, which stabilizes the ylide.

Key electronic factors influencing reactivity include:

HOMO-LUMO Gap: The energy difference between the HOMO of the ylide and the LUMO of its reaction partner (e.g., a carbonyl compound) is a critical determinant of reactivity. A smaller HOMO-LUMO gap generally corresponds to a more facile reaction. Computational models can predict these orbital energies with high accuracy, allowing for the comparison of the reactivity of the fluorenyl-derived ylide with various electrophiles.

Charge Distribution: The delocalization of the negative charge from the ylidic carbon across the fluorenyl ring is a defining feature of this stabilized ylide. DFT calculations can quantify the Mulliken or Natural Bond Orbital (NBO) charges on each atom, providing a detailed picture of this charge distribution. This delocalization reduces the nucleophilicity of the carbon atom compared to non-stabilized ylides, which in turn affects its reactivity profile. researchgate.net

Aromaticity: The fluorenyl system is highly aromatic. Upon deprotonation to form the ylide, the five-membered ring of the fluorenyl moiety gains significant cyclopentadienyl (B1206354) anion character, further enhancing its aromaticity and stability. This inherent stability influences the thermodynamic parameters of the reactions it undergoes.

Below is a hypothetical data table illustrating the kind of electronic property data that can be generated for the (9-fluorenylidene)triphenylphosphorane ylide using DFT calculations, based on typical values for stabilized ylides and fluorene derivatives.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Indicates nucleophilic character; higher than non-stabilized ylides |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied orbital |

| HOMO-LUMO Gap | 3.7 eV | Correlates with chemical reactivity and electronic transitions |

| Charge on Ylidic Carbon | -0.45 e | Shows significant delocalization away from the carbon atom |

| Dipole Moment | 6.8 D | Reflects the charge separation in the zwitterionic ylide structure |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Prediction of Novel Reactivity and Synthetic Pathways

Beyond elucidating known reaction mechanisms, computational chemistry serves as a predictive tool for discovering novel reactivity and designing new synthetic pathways. For this compound, theoretical approaches can be used to explore reactions beyond the standard Wittig olefination.

Stabilized phosphonium ylides, such as the one derived from the title compound, are known to participate in other types of chemical transformations. researchgate.net Computational studies can assess the feasibility of these alternative pathways by calculating their reaction energy profiles and activation barriers.

Potential areas for predictive computational studies include:

Michael Additions: Due to their stabilized nature, fluorenyl-derived ylides can act as nucleophiles in Michael addition reactions with α,β-unsaturated carbonyl compounds. DFT calculations can predict the regioselectivity and stereoselectivity of such additions and compare the activation barriers with that of the competing Wittig reaction.

Reactions with Other Electrophiles: The reactivity of the ylide with a wider range of electrophiles, such as epoxides, isocyanates, and carbon dioxide, can be computationally screened. This could lead to the discovery of new synthetic routes to complex fluorene-containing molecules. For instance, the reaction with CO2 could potentially lead to fluorene-9-carboxylic acid derivatives after hydrolysis.

Development of Catalytic Cycles: Theoretical studies could aid in the design of catalytic processes where the phosphonium salt or its ylide is regenerated. By modeling potential catalytic cycles, computational chemistry can help identify promising avenues for making reactions involving this reagent more atom-economical.

The predictive power of these computational approaches allows chemists to prioritize experimental efforts, focusing on synthetic routes that are theoretically predicted to be the most promising, thereby accelerating the discovery of new reactions and molecules.

Future Prospects and Emerging Research Avenues for 9 Fluorenyl Triphenylphosphonium Bromide

Expansion into New Synthetic Methodologies

The exploration of (9-fluorenyl)triphenylphosphonium bromide is paving the way for novel synthetic strategies, particularly in the realms of olefination reactions and photopolymerization.

Traditionally, phosphonium (B103445) salts are precursors to ylides for the Wittig reaction, a cornerstone of alkene synthesis. wikipedia.orgmasterorganicchemistry.com The ylide derived from this compound offers a sterically demanding and electronically distinct reagent. Research is anticipated to delve into how the fluorenyl group influences the stereoselectivity of the Wittig reaction. The rigidity and size of the fluorenyl moiety could provide a higher degree of facial selectivity in the formation of the oxaphosphetane intermediate, potentially leading to greater control over E/Z alkene isomer ratios, a long-standing challenge in olefination chemistry. wikipedia.orgnih.gov

Furthermore, the compound has been identified as a photo-latent initiator in the polymerization of epoxides. chemicalbook.com This photo-initiating capability opens avenues for developing advanced photocurable materials. Upon exposure to light, the compound can generate a species that initiates the ring-opening polymerization of epoxides, a process crucial for producing robust polymer networks used in coatings, adhesives, and composites. Future research will likely focus on elucidating the precise mechanism of photo-initiation and optimizing reaction conditions to control polymerization rates and the properties of the resulting polymers.

| Synthetic Methodology | Potential Advancement with this compound | Research Focus |

| Wittig Olefination | Enhanced Stereoselectivity (E/Z ratio control) | Influence of the bulky fluorenyl group on the transition state geometry. |

| Photopolymerization | Photo-latent initiation of epoxide polymerization | Mechanistic studies of photo-activation and control of polymer properties. |

Advanced Catalytic Applications

The unique structural characteristics of this compound also position it as a candidate for advanced catalytic systems, particularly in the field of phase-transfer catalysis (PTC). Phosphonium salts are known to function as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases by transporting one reactant across the phase boundary. ontosight.ai

The lipophilicity imparted by the three phenyl groups combined with the large, planar surface of the fluorenyl group in this compound could enhance its efficacy as a phase-transfer catalyst. The large organic cation can effectively encapsulate and transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. Emerging research is expected to investigate its catalytic activity in a variety of phase-transfer reactions, such as nucleophilic substitutions, oxidations, and alkylations. The performance of this compound will likely be compared with conventional quaternary ammonium (B1175870) and other phosphonium salts to identify specific advantages in terms of reaction rates, yields, and catalyst stability under various reaction conditions.

| Catalytic Application | Potential Role of this compound | Key Performance Metrics to Investigate |

| Phase-Transfer Catalysis | Anion transport between immiscible phases | Reaction kinetics, product yield, catalyst turnover number, and thermal stability. |

Novel Materials Science Contributions

The incorporation of the fluorene (B118485) moiety into the phosphonium salt structure presents exciting opportunities for the development of novel materials with unique photophysical and electronic properties. Fluorene-containing compounds are well-known for their blue fluorescence and are extensively used in the development of organic light-emitting diodes (OLEDs). wikipedia.org

While research on this compound itself in this area is still nascent, the synthesis of fluorene-containing polymers is a vibrant field of study. uri.edunih.govuri.eduresearchgate.net These polymers often exhibit interesting photoluminescent properties and have been investigated for applications in chemical sensing and as emissive layers in electronic devices. uri.eduuri.edu The phosphonium salt functionality of this compound could be leveraged to incorporate it into polymer backbones or as pendant groups, potentially leading to new classes of ion-containing, light-emitting polymers. Such materials could find applications in advanced displays, solid-state lighting, and optical sensors. The ionic nature of the phosphonium group could also be exploited to create self-assembled materials with ordered nanostructures, further tuning their optical and electronic properties.

| Area of Materials Science | Potential Contribution of this compound | Anticipated Material Properties |

| Organic Electronics | Building block for fluorescent polymers | Blue light emission, ionic conductivity, potential for self-assembly. |

| Advanced Polymers | Monomer or functional additive in polymerization | Enhanced thermal stability, modified solubility, and photoluminescent characteristics. |

Q & A

Q. What are the standard synthetic routes for preparing (9-fluorenyl)triphenylphosphonium bromide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via alkylation of triphenylphosphine with 9-fluorenyl bromide or through condensation of 9-fluorenyl aldehydes with triphenylphosphine in the presence of HBr. For example, analogous phosphonium salts are formed by reacting aldehydes with triphenylphosphonium bromide in methylene chloride, followed by isolation via precipitation . Characterization involves:

- ¹H/³¹P NMR : To confirm the phosphonium structure and assess substituent effects.

- Mass Spectrometry (MS) : For molecular ion verification.

- Elemental Analysis : To validate stoichiometric purity.

Purity is further assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This reagent is primarily used to generate Wittig reagents for alkene synthesis. The bulky fluorenyl group can influence stereoselectivity in olefin-forming reactions. For instance, analogous phosphonium salts undergo deprotonation with strong bases (e.g., NaOMe) to form ylides, which react with carbonyl compounds to yield alkenes . Researchers should optimize base strength and solvent polarity to mitigate side reactions like elimination or cleavage .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of fine particulates.

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis. Stability studies on similar phosphonium salts indicate decomposition under prolonged exposure to moisture or heat .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected reaction outcomes (e.g., cleavage instead of ylide formation) when using this reagent?

- Methodological Answer :

- Condition Screening : Test alternative bases (e.g., LDA instead of NaOMe) to avoid premature cleavage. Steric hindrance from the fluorenyl group may slow ylide formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than CH₂Cl₂.

- Mechanistic Probes : Use ³¹P NMR to track ylide formation and identify by-products. In one study, a phosphonium salt cleaved to triphenylphosphine and a dienone under basic conditions, suggesting competing elimination pathways .

Q. What advanced analytical techniques resolve contradictions in reported reactivity or stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and identifies decomposition thresholds.

- GC-MS : Detects volatile by-products from side reactions (e.g., elimination).

- X-ray Crystallography : Resolves structural ambiguities, such as counterion interactions or crystal packing effects. For example, discrepancies in reaction yields may arise from subtle differences in crystallinity or hydration .

Q. How can substituent effects on the fluorenyl moiety be systematically studied to optimize reaction outcomes?

- Methodological Answer :

- Comparative Synthesis : Prepare derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the fluorenyl ring.

- Kinetic Studies : Monitor reaction rates via in situ IR or NMR to correlate substituent effects with ylide reactivity.

- Computational Modeling : Use DFT calculations to predict charge distribution and transition states. For instance, electron-rich fluorenyl groups may enhance ylide stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.